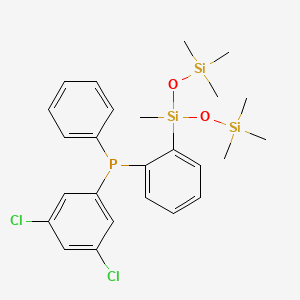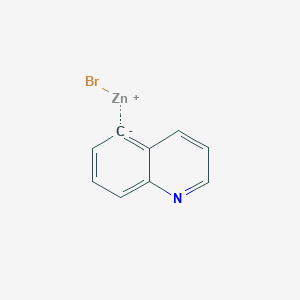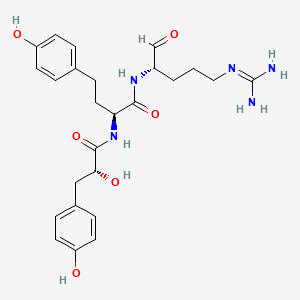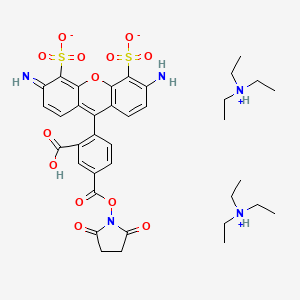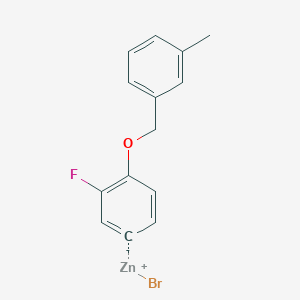
3-Fluoro-4-(3'-methylbenZyloxy)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is a part of the broader class of organometallic reagents, which are pivotal in synthetic organic chemistry due to their ability to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide typically involves the reaction of 3-Fluoro-4-(3’-methylbenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
- Dissolve 3-Fluoro-4-(3’-methylbenzyloxy)phenyl bromide in tetrahydrofuran.
- Add zinc dust or zinc powder to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors with precise control over temperature, pressure, and inert atmosphere. Automation and continuous flow processes can enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide primarily undergoes nucleophilic addition and substitution reactions. These reactions are facilitated by the presence of the zinc atom, which acts as a nucleophile.
Common Reagents and Conditions
Nucleophilic Addition: The compound can react with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in cross-coupling reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions with electrophiles.
科学研究应用
3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide is used in various scientific research applications:
Chemistry: It is employed in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: The compound’s derivatives may have potential therapeutic applications.
Industry: It is used in the production of fine chemicals and materials.
作用机制
The mechanism of action of 3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide involves the nucleophilic attack of the zinc-bound carbon on electrophilic centers. The zinc atom stabilizes the negative charge developed during the transition state, facilitating the formation of new bonds. This mechanism is crucial in cross-coupling reactions and nucleophilic additions.
相似化合物的比较
Similar Compounds
- 3-Fluoro-4-methoxybenzylmagnesium chloride
- 3-Fluoro-4-(4-morpholino)methylphenylzinc bromide
Uniqueness
Compared to similar compounds, 3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide offers unique reactivity due to the presence of both the fluoro and methylbenzyloxy groups. These groups can influence the electronic properties and steric hindrance, making it a valuable reagent in specific synthetic applications.
属性
分子式 |
C14H12BrFOZn |
|---|---|
分子量 |
360.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-2-[(3-methylphenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C14H12FO.BrH.Zn/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15;;/h3-9H,10H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
OIWLTSUBJWRTPP-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=CC=C1)COC2=C(C=[C-]C=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
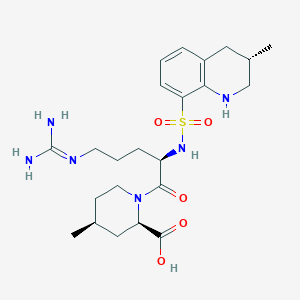
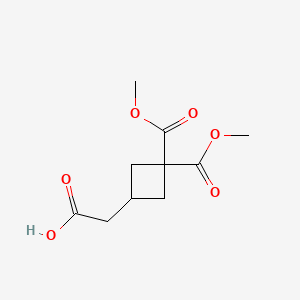
![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
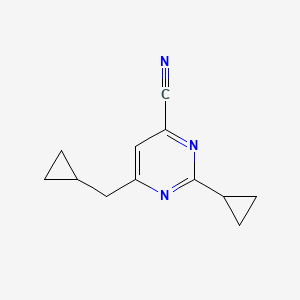
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)
